2,4-Dinitro-m-toluidine
Overview
Description
2,4-Dinitro-m-toluidine is an organic compound with the formula C7H6N2O4 . This pale yellow crystalline solid is well known as a precursor to trinitrotoluene (TNT) but is mainly produced as a precursor to toluene diisocyanate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-Dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU to form the corresponding alcohols in good yields (usually above 65%). The obtained alcohols can be readily oxidized to 2,4-dinitrobenzyl ketones, which were used for the synthesis of 6-nitroindoles with various substituents .Molecular Structure Analysis
The molecular formula of this compound is C7H6N2O4. It has an average mass of 182.133 Da and a monoisotopic mass of 182.032761 Da .Chemical Reactions Analysis
In polynitro compounds, the relative positions of the groups determine whether reduction gives monoamino or polyamino derivatives and determine the isomer distribution of the monoamino derivatives . For example, in substituted dinitro- and trinitro-benzenes, the least hindered nitro group is preferentially reduced .Physical and Chemical Properties Analysis
This compound is a pale yellow to orange crystalline solid with a density of 1.52 g/cm3 . It has a melting point of 70 °C (158 °F; 343 K) and decomposes at 250–300 °C .Scientific Research Applications
Manufacturing Processes
Chemical Synthesis and Herbicide Production : A process has been developed for the manufacture of N,N-dihaloalkyl-2,6-dinitro-4-substituted anilines from a 4-substituted aniline. This process is particularly relevant in the production of N,N-bis(2-chloroethyl)-2,6-dinitro-p-toluidine starting with p-toluidine as the raw material. The N,N-dihaloalkyl-dinitro compounds made by this process have been identified as selective herbicides effective for weed control in crops like cotton and annual legumes (Gorin et al., 2000).
Synthesis of Tracers for Mutagenic Studies : 2,4-Dinitro-[7-14C]benzaldehyde, a mutagenic substance which may have unique metabolic activating pathways, has been synthesized as a tracer for detecting adducts with macromolecules. This synthesis provides a tool for studying the interactions of mutagenic substances with biological entities (Shoji et al., 1994).
Biological and Environmental Impact
Selective Inhibition of Parasites : Trifluralin, a dinitroaniline herbicide, has been found to selectively inhibit both the proliferation and differentiation of the parasitic protozoan Leishmania mexicana amazonensis. This finding highlights the potential of dinitroaniline herbicides as sources of antiparasitic agents (Chan & Fong, 1990).
Simulation of Industrial Processes : The hydrogenation of 2,4-dinitro-toluene on a Pd/C catalyst has been used as a test reaction to simulate processes occurring in a three-phase batch reactor. This research provides insights into the computational characteristics and the effects of the catalyst morphology, which are crucial for industrial applications (Barone & Duca, 2003).
Impact on Soil and Microbial Populations
Soil Persistence and Impact on Microbial Populations : Studies have shown that substances like trifluralin, a dinitroaniline herbicide, do not accumulate with repeated annual application in soil. However, they can impact microbial populations, such as bacteria and fungi, in the soil (Breazeale & Camper, 1970).
Effect on Photosynthesis and Respiration : Dinitroaniline herbicides have been observed to inhibit both oxidative and photophosphorylation in isolated mitochondria and chloroplasts. This suggests that they could inhibit photosynthesis and respiration if they partition into organelles in vivo (Moreland et al., 1972).
Other Applications
- Biodegradation Studies : Research has focused on the biodegradation of 2,4-dinitrotoluene by specific microorganisms, providing insight into potential environmental remediation strategies. This includes the study of the strain Rhodococcus pyridinivorans NT2, which degrades 2,4-DNT through a specific metabolic pathway (Kundu et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-methyl-2,4-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYJDKBMRBWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074428 | |
Record name | 2,4-Dinitro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10202-92-3 | |
Record name | 3-Methyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10202-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluidine, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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